Boc-谷(ome)-onp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

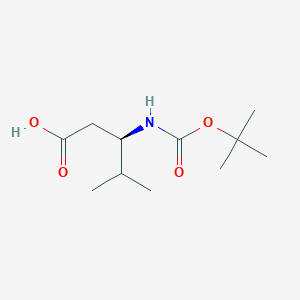

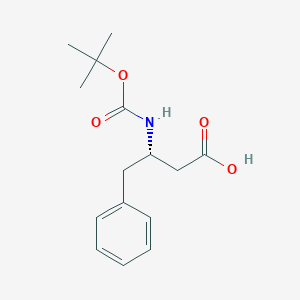

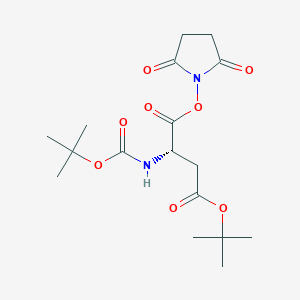

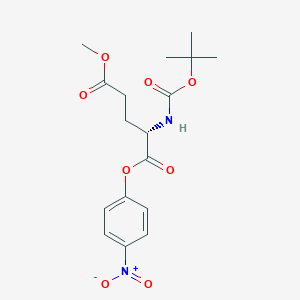

“Boc-glu(ome)-onp” is a glutamic acid derivative . It is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is used for research purposes .

Synthesis Analysis

The synthesis of “Boc-glu(ome)-onp” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .Molecular Structure Analysis

The molecular formula of “Boc-glu(ome)-onp” is C12H21NO6 . It has a molecular weight of 275.30 .Physical And Chemical Properties Analysis

“Boc-glu(ome)-onp” appears as a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg .科学研究应用

化学合成和肽修饰

Boc-谷(ome)-onp 可能参与肽和蛋白质的合成,类似于其他 Boc 保护的氨基酸。例如,从大肠杆菌蛋白菌毛合成抗原肽涉及使用 Boc 保护的氨基酸,并证明了此类化合物在制备具有特定序列的生物活性肽中的重要性 (Meldal,1986)。此过程突出了 Boc-谷(ome)-onp 在肽合成中的作用,其中保护基对于逐步添加氨基酸至关重要。

酶机制研究

类似于 Boc-谷(ome)-onp 的化合物用于酶机制的研究。例如,肽中酰胺基团的水解提供了对酶(如蛋白酶)及其底物特异性的行为的见解 (Onoprienko、Yelin 和 Miroshnikov,2000)。了解这些机制对于设计针对特定酶的抑制剂和治疗剂至关重要。

生物材料和组织工程

在生物材料和组织工程领域,Boc-谷(ome)-onp 可以在医用材料的开发中找到应用。组织工程中转谷氨酰胺酶的研究证明了使用特定抑制剂来调节酶活性用于组织粘合剂应用 (Zeugolis 等,2009)。该研究领域可能会受益于 Boc-谷(ome)-onp 等化合物,用于生物材料的功能化和新治疗策略的开发。

未来方向

属性

IUPAC Name |

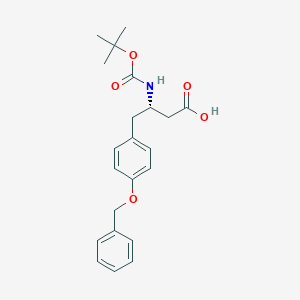

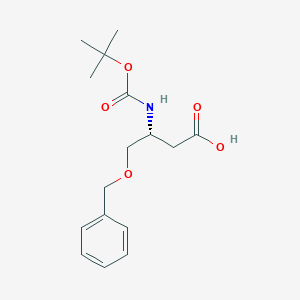

5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDDNYQRWHNTOO-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427061 |

Source

|

| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-glu(ome)-onp | |

CAS RN |

16947-07-2 |

Source

|

| Record name | 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

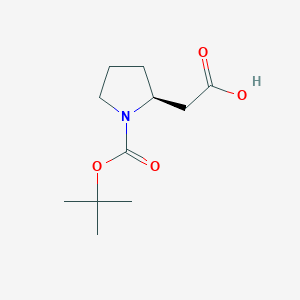

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B558349.png)